molecular formula C25H29ClN2O3 B11593858 methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11593858
M. Wt: 441.0 g/mol
InChI Key: LTMYQPMFNWBGSI-NHDPSOOVSA-N
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Description

Methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its pyrrole and pyrrolidine rings, which are substituted with various functional groups, including a chloro-substituted phenyl group and a methyl ester. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrrole ring, followed by the introduction of the chloro-substituted phenyl group and the methyl ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The chloro-substituted phenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

Methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4Z)-4-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a versatile platform for the development of new compounds with diverse applications in research and industry.

Properties

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C25H29ClN2O3/c1-14(2)13-27-18(6)23(25(30)31-7)21(24(27)29)11-19-10-16(4)28(17(19)5)22-12-20(26)9-8-15(22)3/h8-12,14H,13H2,1-7H3/b21-11-

InChI Key

LTMYQPMFNWBGSI-NHDPSOOVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CC(C)C)C)C(=O)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CC(C)C)C)C(=O)OC)C

Origin of Product

United States

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